Sulfamic acid, (1,1-dimethylethyl)-

Description

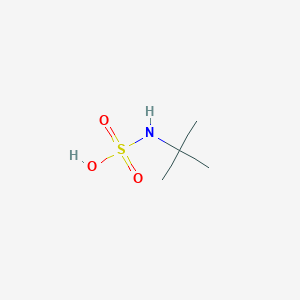

Sulfamic acid, (1,1-dimethylethyl)-, also known as tert-butyl sulfamic acid, is a sulfonic acid derivative featuring a tert-butyl group (-C(CH₃)₃) attached to the sulfamic acid backbone. This structural modification introduces steric bulk and lipophilic characteristics, distinguishing it from simpler sulfamic acid analogs.

Properties

CAS No. |

54369-42-5 |

|---|---|

Molecular Formula |

C4H11NO3S |

Molecular Weight |

153.20 g/mol |

IUPAC Name |

tert-butylsulfamic acid |

InChI |

InChI=1S/C4H11NO3S/c1-4(2,3)5-9(6,7)8/h5H,1-3H3,(H,6,7,8) |

InChI Key |

WMIPQQYNIJABHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfamic acid, (1,1-dimethylethyl)-, typically involves the reaction of tert-butylamine with sulfur trioxide or chlorosulfonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{(CH}_3\text{)_3CNH}_2 + \text{SO}_3 \rightarrow \text{(CH}_3\text{)_3CNSO}_3\text{H} ]

In this reaction, tert-butylamine reacts with sulfur trioxide to form tert-butyl sulfamic acid. The reaction is usually conducted at low temperatures to prevent the decomposition of the product .

Industrial Production Methods

Industrial production of sulfamic acid, (1,1-dimethylethyl)-, involves the use of large-scale reactors where tert-butylamine is reacted with sulfur trioxide or chlorosulfonic acid under controlled conditions . The reaction mixture is then purified through crystallization or distillation to obtain the pure product. The industrial process is designed to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Sulfamic acid, (1,1-dimethylethyl)-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfamic acid group to an amine group.

Substitution: The sulfamic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Chlorine, bromine, and chlorates are commonly used oxidizing agents for sulfamic acid derivatives.

Reducing Agents: Hydrogen gas in the presence of a catalyst can be used for reduction reactions.

Substitution Reactions: Various nucleophiles can be used to substitute the sulfamic acid group under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Depending on the nucleophile used, various substituted products can be formed.

Scientific Research Applications

It appears you're asking for information on the applications of "Sulfamic acid, (1,1-dimethylethyl)-", also known as tertiary butyl sulfonic acid. Here's a breakdown of its applications, based on the provided search results:

General Applications:

- Tertiary butyl sulfonic acid has applications in various industries, including food and beverage packaging, textile processing, pharmaceuticals, oil fields, and construction .

- It is also used in construction chemicals, hydrogels for medical purposes, personal care products, emulsion coatings, adhesives, and rheology modifiers .

- ATBS (Acrylamide tertiary-butyl sulfonic acid) finds use in water treatment plants, acrylic fibers, oilfields, latex, and adhesives .

Specific Applications of Acrylamide Tertiary Butyl Sulfonic Acid (ATBS):

- Oil Recovery: ATBS is primarily used in the oil recovery industry, requiring the highest purity grade . Due to its thermal and hydrolytic stability, it is suited for harsh oilfield environments . It functions as a scale inhibitor, friction reducer, non-retarding fluid control agent, and for water control in drilling operations .

- Adhesives: ATBS enhances the thermal-mechanical properties and adhesive strength of adhesives .

- Polymers: Polymers containing ATBS are used in diapers, lotions, and personal care products due to their water retention capacity, electrical conductivity, slipperiness, and lubricity . They are also used in agriculture as water retention agents because they are super absorbent .

- Building Materials: Polymers containing ATBS improve dispersibility and lubricity, making them useful as flow control auxiliaries in building materials .

- Detergents and Cleaners: Polymers containing 2-Acrylamido 2-methylpropanesulfonic Acid enhance the effectiveness of detergents and cleaners by improving hydrophilicity, dispersibility, and lubricity .

Production of ATBS:

- ATBS is produced through the Ritter reaction of acrylonitrile with isobutylene in the presence of sulfuric acid and water . The mixture is heated to obtain 2-acrylamido-2-methyl propane sulfonic acid .

Other uses

Mechanism of Action

The mechanism of action of sulfamic acid, (1,1-dimethylethyl)-, involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfamic acid group can interact with molecular targets such as enzymes and proteins, leading to inhibition or modification of their activity . The compound can also participate in acid-base reactions, contributing to its versatility in different applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The tert-butyl sulfamic acid can be compared to other sulfonic acid derivatives, particularly naphthalenesulfonic acids () and parent sulfamic acid (). Key distinctions include:

| Compound Name | Core Structure | Substituent/R Group | Key Properties |

|---|---|---|---|

| Sulfamic acid, (1,1-dimethylethyl)- | Benzenesulfonic acid | tert-butyl (-C(CH₃)₃) | High steric bulk, moderate lipophilicity |

| Naphthalenesulfonic acid, dinonyl- | Naphthalene | dinonyl (-C₉H₁₉) | High lipophilicity, surfactant properties |

| Naphthalenesulfonic acid, bis(1-methylethyl)- | Naphthalene | isopropyl (-CH(CH₃)₂) | Intermediate lipophilicity, dispersant |

| Sulfamic acid (parent compound) | Benzenesulfonic acid | -NH₂ | High water solubility, strong acidity |

- Steric Effects : The tert-butyl group in (1,1-dimethylethyl)-sulfamic acid may hinder substrate access in catalytic reactions compared to less bulky analogs like parent sulfamic acid .

- Lipophilicity: Dinonyl-substituted naphthalenesulfonic acids (CAS 25322-17-2) exhibit greater lipophilicity, making them suitable for surfactant applications, whereas tert-butyl sulfamic acid balances moderate lipophilicity with reactivity .

Q & A

Q. How to optimize reaction conditions for synthesizing tert-butyl sulfamic acid with high enantiomeric purity?

- Methodological Answer :

- Chiral catalysts : Use BINOL-derived phosphoric acids for asymmetric sulfamation.

- Solvent screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) for improved stereocontrol.

- Chiral HPLC with amylose-based columns to quantify enantiomeric excess (ee).

- Circular dichroism (CD) for absolute configuration confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.